Diastereoselectivity in Ketene–Imine Cycloaddition for β‑Lactam Antibiotic Intermediates: (2R,3S) vs (2S,3R) Enantiomer
In US Patent 4,937,331, the chiral epoxyimine formed from (2R,3S)-2‑formyl-3-phenyloxirane (Imine II) and 2,4‑dimethoxybenzylamine, when reacted with phthalimidoacetyl chloride, provides the cis‑azetidinone with a diastereomeric ratio of 97:3 (94% d.e.) in 84% isolated yield [1]. Under identical conditions, the epoxyimine derived from the (2S,3R) enantiomer (Imine I) yields a 93:7 ratio (86% d.e.) in 82% yield [1]. This represents a quantifiable advantage of 4 percentage points in diastereomeric excess for the (2R,3S)‑configured epoxyaldehyde in this pharmaceutically relevant transformation.
| Evidence Dimension | Diastereomeric ratio (dr) in ketene–imine cycloaddition to form cis‑azetidinone |
|---|---|
| Target Compound Data | dr 97:3 (94% d.e.); yield 84% (Imine II, phthalimido/benzyl) |
| Comparator Or Baseline | (2S,3R)-3-phenyloxirane-2-carbaldehyde: dr 93:7 (86% d.e.); yield 82% (Imine I, phthalimido/benzyl) |
| Quantified Difference | Δ 4 percentage points in d.e. (94% vs 86%); Δ 2% in yield |
| Conditions | Ketene–imine cycloaddition: epoxyimine + phthalimidoacetyl chloride, tertiary amine base; dr determined by ¹H NMR or HPLC; US Patent 4,937,331, Table 1 |
Why This Matters
Procurement of the correct enantiomer directly determines the diastereomeric purity of advanced β‑lactam intermediates, eliminating a chiral‑resolution step that would otherwise reduce overall yield and increase cost.
- [1] Hashiyama, T. U.S. Patent 4,937,331 (1990). Chiral azetidinone epoxides; Table 1, Imine I vs Imine II. View Source
